BenchChemオンラインストアへようこそ!

(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid

Kynurenine pathway Neuroprotection Enzyme inhibition

Procure (2S)-2-[(3-nitrobenzoyl)amino]propanoic acid (mNBA, CAS 117958-15-3), the reference competitive KMO inhibitor (IC50 0.9 µM) with ~111‑fold selectivity over kynureninase. Unlike regioisomeric analogs (o‑NBA, p‑NBA) that show >300‑fold weaker activity, or dual‑pathway inhibitors like Ro 61‑8048, only the (2S)‑enantiomer matches the stereochemistry used in foundational cerebral ischemia and neuroprotection studies. It reliably elevates brain kynurenic acid at 200–400 mg/kg i.p. in rat MCAO models, making it essential for target validation and pharmacodynamic microdialysis experiments. Specify CAS 117958‑15‑3 to ensure stereochemical identity and experimental reproducibility.

Molecular Formula C10H10N2O5
Molecular Weight 238.199
CAS No. 117958-15-3
Cat. No. B2567387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid
CAS117958-15-3
Molecular FormulaC10H10N2O5
Molecular Weight238.199
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-3-2-4-8(5-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15)/t6-/m0/s1
InChIKeyCDBXKLYOJGRINM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(2S)-2-[(3-Nitrobenzoyl)amino]propanoic Acid (CAS 117958-15-3): Kynurenine-3-Hydroxylase Inhibitor for Neurochemical Research


(2S)-2-[(3-Nitrobenzoyl)amino]propanoic acid (CAS 117958-15-3), also designated N-(3-nitrobenzoyl)-L-alanine or mNBA, is a chiral nitroaromatic amino acid derivative belonging to the hippuric acid class [1]. It is the (S)-enantiomer of meta-nitrobenzoylalanine, characterized by a 3-nitrobenzoyl group amide-linked to the α-amino group of L-alanine (C₁₀H₁₀N₂O₅, MW 238.20 g/mol) [2]. This compound was first reported as the most potent and selective competitive inhibitor of kynurenine-3-hydroxylase (kynurenine 3-monooxygenase, KMO) within a series of regioisomeric nitrobenzoylalanine analogs [3].

Why (2S)-2-[(3-Nitrobenzoyl)amino]propanoic Acid Cannot Be Substituted by Other KMO Inhibitors or Nitrobenzoylalanine Regioisomers


Kynurenine 3-monooxygenase (KMO) inhibitors are not functionally interchangeable. Regioisomeric nitrobenzoylalanine analogs (ortho-, meta-, and para-NBA) exhibit drastically different KMO inhibitory potencies spanning over three orders of magnitude [1]. Furthermore, even among structurally distinct KMO inhibitors such as Ro 61-8048, differences in blood-brain barrier penetration, oral bioavailability, dose requirements, and off-target kynureninase activity preclude direct substitution without altering experimental outcomes [2]. The (2S)-stereochemistry of the L-alanine scaffold may also confer recognition advantages at the enzyme active site relative to the (R)-enantiomer, making stereochemical identity a critical procurement specification for reproducible pharmacology .

Quantitative Differentiation Evidence for (2S)-2-[(3-Nitrobenzoyl)amino]propanoic Acid Versus Closest Analogs


Regiochemical Potency Advantage: m-NBA vs. o-NBA and p-NBA in KMO Competitive Inhibition Assay

The meta-nitro substitution pattern confers a dominant potency advantage for KMO inhibition. In a competitive inhibition assay using rat kynurenine-3-hydroxylase, m-NBA (IC50 = 0.9 ± 0.1 µM) is approximately 333-fold more potent than p-NBA (IC50 = 300 µM) and approximately 2,222-fold more potent than o-NBA (IC50 = 2,000 µM) [1] [2]. This structure-activity relationship demonstrates that the 3-nitrobenzoyl regioisomer is the only form achieving sub-micromolar KMO inhibition.

Kynurenine pathway Neuroprotection Enzyme inhibition

Target Selectivity: KMO Inhibition vs. Kynureninase Off-Target Activity for m-NBA

m-NBA exhibits a clear selectivity window for KMO over the downstream enzyme kynureninase. The IC50 for KMO inhibition is 0.9 ± 0.1 µM, while the IC50 for kynureninase inhibition is 100 ± 12 µM, yielding a selectivity ratio of approximately 111-fold [1]. This contrasts with oMBA (o-methoxybenzoylalanine), which was developed as a kynureninase-selective inhibitor, demonstrating that structurally related benzoylalanine analogs can be tuned for divergent pathway enzyme selectivity [2].

Enzyme selectivity Kynurenine pathway Off-target profiling

In Vivo Neurochemical Efficacy: mNBA Elevates Brain Kynurenic Acid Relative to Vehicle-Treated Controls

Systemic administration of mNBA produces a quantitatively documented elevation of kynurenic acid (KYNA) in the CNS. In rats, mNBA (400 mg/kg i.p.) significantly increased KYNA concentration in hippocampal extracellular fluid as measured by microdialysis [1]. In a separate study, mNBA (50-400 mg/kg i.p.) dose-dependently increased kynurenine and kynurenic acid content in brain, blood, liver, and kidney, with mNBA demonstrating greater potency than oMBA for these neurochemical endpoints [2]. Additionally, in gerbils, mNBA (400 mg/kg i.p.) significantly increased kynurenic acid concentration in dorsal hippocampal dialysates [3].

In vivo pharmacology Kynurenic acid Brain microdialysis

Stereochemical Identity: (2S)-Enantiomer vs. Racemic mNBA and (2R)-Enantiomer

The compound with CAS 117958-15-3 is explicitly the (2S)-enantiomer, derived from L-alanine, while the (2R)-enantiomer (CAS 117958-16-4) and racemic (±)-mNBA (CAS 153212-71-6) are distinct chemical entities available commercially . The foundational structure-activity studies by Pellicciari et al. synthesized mNBA from L-alanine precursors, establishing that the L-configuration at the α-carbon is integral to the pharmacophore [1]. While direct comparative IC50 data for isolated (S)- vs. (R)-enantiomers have not been published in the primary literature, the enzyme KMO metabolizes L-kynurenine (an L-amino acid derivative), and the L-alanine scaffold of (2S)-mNBA is expected to provide stereochemical complementarity to the substrate-binding pocket [2]. Procuring the incorrect enantiomer or racemic mixture introduces uncontrolled stereochemical variables that may affect enzyme recognition kinetics.

Stereochemistry Enantiomeric specificity Procurement specification

Comparative In Vivo Neuroprotection: mNBA vs. Ro 61-8048 in Rodent Cerebral Ischemia Models

In a direct comparative study of KMO inhibitors in rodent ischemia models, mNBA and Ro 61-8048 both demonstrated neuroprotective efficacy but with markedly different dose requirements [1]. In rats with permanent middle cerebral artery occlusion (MCAO), mNBA (200-400 mg/kg i.p.) significantly reduced infarct volume. In gerbils subjected to 5-min bilateral carotid occlusion, mNBA (1,400 mg/kg i.p., administered 3 times) dramatically decreased the percentage of damaged pyramidal neurons in the hippocampal CA1 region [1] [2]. While Ro 61-8048 is more potent in vitro (IC50 = 37 nM vs. mNBA IC50 = 900 nM), mNBA remains the first-in-class tool compound with the most extensively characterized in vivo pharmacology across multiple laboratories and ischemia paradigms .

Neuroprotection Cerebral ischemia In vivo efficacy

Procurement-Relevant Application Scenarios for (2S)-2-[(3-Nitrobenzoyl)amino]propanoic Acid


Neuroprotection Studies Requiring KMO Inhibition with Validated In Vivo Pharmacology

In preclinical neuroprotection research targeting cerebral ischemia, traumatic brain injury, or excitotoxic neuronal damage, (2S)-mNBA provides the most extensively characterized in vivo dataset among early-generation KMO inhibitors. Its demonstrated ability to elevate brain kynurenic acid and reduce infarct volume in rat MCAO models (200-400 mg/kg i.p.) makes it the reference compound for establishing KMO inhibition as a neuroprotective strategy [1]. Researchers comparing novel KMO inhibitors against this historical benchmark should procure the (2S)-enantiomer to match the stereochemistry used in foundational studies [2].

Kynurenine Pathway Mechanistic Studies Requiring Selective KMO vs. Kynureninase Inhibition

For dissecting the relative contributions of the KMO branch versus the kynureninase branch of tryptophan metabolism, (2S)-mNBA offers a ~111-fold selectivity window favoring KMO (IC50 0.9 µM) over kynureninase (IC50 100 µM) [3]. This selectivity enables experimental designs where KMO is inhibited at concentrations that leave kynureninase activity largely intact, in contrast to dual-pathway inhibitors or kynureninase-selective agents such as oMBA. Parallel experiments with oMBA and mNBA allow unambiguous assignment of neurochemical effects to specific pathway branches [4].

Chemical Biology and Tool Compound Libraries for Kynurenine Pathway Target Validation

As the first-in-class potent KMO inhibitor, (2S)-mNBA remains an essential tool compound for target validation studies in the kynurenine pathway. Its well-defined structure-activity relationships—with regioisomeric controls (o-NBA and p-NBA) providing >300-fold weaker activity—enable rigorous experimental design with built-in negative controls [5]. Compound library curators and screening facilities should specify the (2S)-enantiomer (CAS 117958-15-3) rather than the racemate to ensure consistency with published pharmacology .

In Vivo Microdialysis Studies of Kynurenic Acid Dynamics in the CNS

(2S)-mNBA is validated for in vivo neurochemical studies employing hippocampal microdialysis to measure extracellular kynurenic acid concentrations. At doses of 50-400 mg/kg i.p. in rats, mNBA produces reliable, dose-dependent increases in KYNA that are measurable in dialysate and tissue samples across multiple brain regions and peripheral compartments [4]. This application leverages the compound's ability to cross the blood-brain barrier and engage central KMO, making it suitable for pharmacodynamic studies of the kynurenine pathway in awake, freely moving animals.

Quote Request

Request a Quote for (2S)-2-[(3-nitrobenzoyl)amino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.